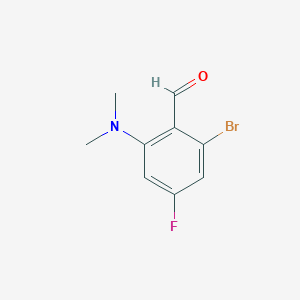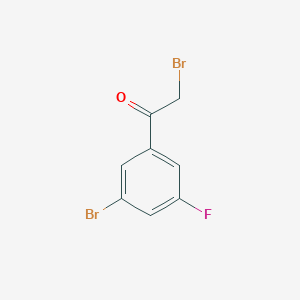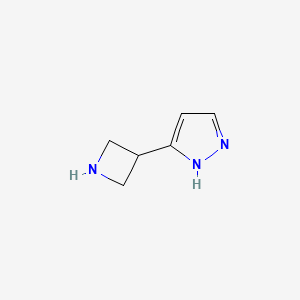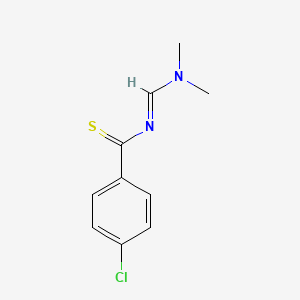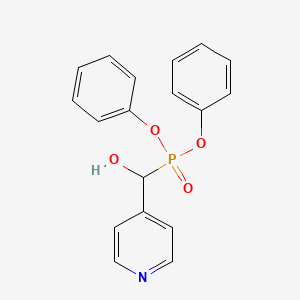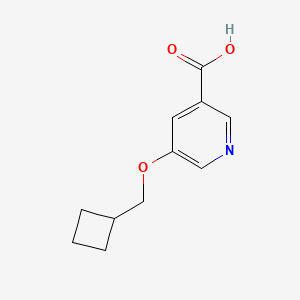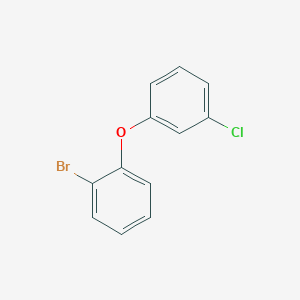
1-Bromo-2-(3-chlorophenoxy)benzene
Overview
Description
1-Bromo-2-(3-chlorophenoxy)benzene, or 1-BCPB, is a halogenated aromatic compound and a member of the phenoxybenzene family. It is a white, crystalline powder with a melting point of 73-76°C and a boiling point of 222-224°C. It is insoluble in water, but soluble in organic solvents such as alcohols and ethers. 1-BCPB is an important intermediate in the synthesis of various organic compounds, and is also used for various scientific research applications.
Scientific Research Applications
Fungal Metabolism and Organic Synthesis
1-Bromo-2-(3-chlorophenoxy)benzene has been investigated in the context of fungal metabolism and organic synthesis. Research conducted by Auret et al. (1984) on the ortho-hydroxylation of chloro- and bromo-benzene by fungi revealed insights into enzyme-catalysed epoxidation processes, highlighting the compound's relevance in understanding fungal biochemical pathways and potential applications in bioremediation or organic synthesis (Auret et al., 1984).
Material Science and Photoluminescence
In material science and photoluminescence, this compound serves as a precursor or component in synthesizing compounds with unique optical properties. Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene, a related compound, and studied its fluorescence properties, demonstrating potential applications in organic light-emitting devices (OLEDs) and sensors. This work underscores the role of bromo-chlorophenoxy benzene derivatives in developing new materials for electronics and photonics (Liang Zuo-qi, 2015).
Organic Chemistry and Catalysis
Further research in organic chemistry explores the use of this compound and its derivatives in catalysis and organic reactions. Studies on palladium-catalyzed reactions and the synthesis of organometallic compounds, as investigated by Fink et al. (1997), reveal the compound's utility in creating complex molecules and advancing synthetic methodologies, particularly in the field of organometallic chemistry (H. Fink et al., 1997).
Environmental Chemistry
In environmental chemistry, research on the oxidative thermal degradation of chloro- and bromo-phenol mixtures, as conducted by Evans and Dellinger (2006), provides insights into the formation of toxic by-products like dibenzodioxins and furans at high temperatures. This research helps understand the environmental impact and degradation pathways of halogenated compounds, including this compound (Catherine S Evans & B. Dellinger, 2006).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-(3-chlorophenoxy)benzene is the benzene ring in organic compounds. The compound acts as an electrophile, seeking out electron-rich areas in other molecules .
Mode of Action
The compound undergoes Electrophilic Aromatic Substitution (EAS), a common reaction in organic chemistry . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathway of electrophilic aromatic substitution. This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The compound, being an electrophile, can participate in this pathway and influence its downstream effects.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide can enhance the compound’s reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGAYCHAGYRSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



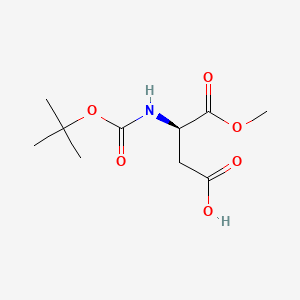


![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)
![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)
